molecular formula C22H29NO5 B3318983 Atracurium Impurity 5 CAS No. 104758-47-6

Atracurium Impurity 5

カタログ番号: B3318983
CAS番号: 104758-47-6
分子量: 387.5 g/mol
InChIキー: ALQIPWOCCJXSKZ-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atracurium besylate, a non-depolarizing neuromuscular blocking agent (NMBA), is a mixture of ten stereoisomers due to its four chiral centers . The primary active isomer is the cis-cis isomer (cisatracurium besylate), constituting 55–60% of the formulation, while impurities arise from other stereoisomers and degradation products . For this analysis, "Impurity 5" is presumed to represent a stereoisomeric or degradant impurity, such as Atracurium Besylate Impurity D2 Iodide (cis-quaternary alcohol), which is structurally distinct from the active cis-cis form .

Key characteristics of Atracurium Impurity 5 (based on analogous impurities):

  • Molecular Formula: C₃₅H₅₈N₂O₁₈S₂ (for Atracurium EP Impurity K)
  • Stereochemical Profile: Dependent on isomerization or degradation pathways.
  • Toxicity Profile: Likely lower potency compared to the active cis-cis isomer but may exhibit off-target effects (e.g., histamine release, neuronal receptor interactions) .

特性

IUPAC Name

(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQIPWOCCJXSKZ-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

Atracurium Impurity 5 can be synthesized through various chemical reactions involving the parent compound, atracurium besylate. The preparation often involves the use of specific reagents and catalysts under controlled conditions to ensure the formation of the impurity in a reproducible manner. For instance, the synthesis might involve the reaction of tetrahydropapaverine with methyl acrylate or ethyl acrylate under specific conditions .

Industrial Production Methods

In an industrial setting, the production of atracurium besylate and its impurities, including Impurity 5, involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted byproducts. Techniques such as column chromatography and crystallization are often employed to isolate and purify the desired compounds .

化学反応の分析

Types of Reactions

Atracurium Impurity 5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce various reduced forms of the impurity .

科学的研究の応用

Scientific Research Applications

Atracurium Impurity 5 has several notable applications in scientific research:

  • Pharmaceutical Research : It serves as a reference standard in the quality control and analysis of atracurium and related compounds. Understanding the characteristics of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
  • Chemical Synthesis : The compound is utilized in studying synthetic routes and reaction mechanisms involving isoquinoline derivatives. Its structural complexity provides insights into the formation and behavior of diastereomers during synthesis.
  • Biological Studies : Research into the biological activity of atracurium impurities helps elucidate their pharmacokinetics and pharmacodynamics, particularly how they may influence drug action and safety profiles in clinical settings.
  • Analytical Chemistry : Atracurium Impurity 5 plays a role in developing and validating analytical methods for detecting and quantifying impurities in pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC) are often employed for this purpose .

Research indicates that Atracurium Impurity 5 may exhibit biological activity relevant to its role as an impurity in atracurium formulations. Key findings include:

  • Interaction with Nicotinic Receptors : Impurities can alter the pharmacodynamics of neuromuscular blockers by affecting their interaction with nicotinic receptors, potentially modifying their efficacy.
  • Pharmacokinetic Profiles : The presence of impurities can influence absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. Investigations into these profiles are essential for ensuring patient safety during clinical use.

Comparative Analysis with Other Neuromuscular Blockers

A comparative analysis highlights unique features of Atracurium Impurity 5 relative to other neuromuscular blockers:

Compound NameDescriptionUnique Features
AtracuriumA neuromuscular-blocking agent used in anesthesiaContains multiple stereoisomers; primarily acts via acetylcholine receptor inhibition
CisatracuriumAn isomer of atracurium with improved pharmacokineticsMore potent than atracurium; fewer side effects
PancuroniumA long-acting neuromuscular blockerDifferent mechanism; primarily excreted unchanged via kidneys
RocuroniumA rapid-onset neuromuscular blockerShorter duration; used for rapid sequence intubation

Atracurium Impurity 5's specific mixture of diastereomers may influence its chemical behavior and biological activity differently compared to other neuromuscular blockers.

Case Studies and Research Findings

Several studies have investigated the implications of impurities in atracurium formulations:

  • Impurity Profiling : Fast liquid chromatography techniques have been employed to analyze atracurium impurities during manufacturing processes. This profiling is critical for ensuring drug safety and efficacy .
  • Clinical Observations : Monitoring plasma levels of metabolites such as laudanosine (a breakdown product associated with atracurium) has been crucial for understanding potential toxicity and adverse effects related to impurities .
  • Forensic Analysis : Elevated levels of laudanosine can indicate potential fatal outcomes in cases involving atracurium administration, emphasizing the need for rigorous impurity testing .

作用機序

Atracurium Impurity 5, like its parent compound, likely interacts with the neuromuscular junction. It may antagonize the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism can be inhibited and reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .

類似化合物との比較

Regulatory and Quality Control Considerations

  • European Pharmacopoeia Standards : Atracurium impurities (e.g., Impurity F, K) are monitored using HPLC with sub-2 μm columns for precise separation .
  • Thresholds: Laudanosine is restricted to <0.5 μg/mL in plasma due to neurotoxic risks .

生物活性

Atracurium Impurity 5, also known as Atracurium Impurity V, is a complex mixture of diastereomers primarily recognized as an impurity in the synthesis of atracurium, a neuromuscular-blocking agent utilized in anesthesia. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with other neuromuscular blockers.

  • Molecular Formula : C25H34NO6
  • Molecular Weight : 444.5 g/mol

The presence of multiple chiral centers leads to the formation of various diastereomers, which complicates its biological behavior and interactions within biological systems.

Atracurium operates by competitively inhibiting acetylcholine binding at nicotinic acetylcholine receptors located at the neuromuscular junction, leading to muscle relaxation. Although Atracurium Impurity 5 is not studied primarily as an active pharmaceutical ingredient, its structural characteristics suggest it may interact with similar biological targets. The specific interactions and binding affinities of its diastereomers can potentially influence the overall pharmacodynamics of atracurium formulations.

Biological Activity and Pharmacokinetics

Research indicates that Atracurium Impurity 5 may exhibit biological activity relevant to its role as an impurity in atracurium formulations. Key findings include:

  • Interaction with Nicotinic Receptors : Studies suggest that impurities can alter the pharmacodynamics of neuromuscular blockers by affecting their interaction with nicotinic receptors.
  • Pharmacokinetic Profiles : The presence of impurities can influence the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. Understanding these profiles is essential for ensuring patient safety during clinical use.

Comparative Analysis with Other Neuromuscular Blockers

A comparative analysis highlights the unique features of Atracurium Impurity 5 relative to other neuromuscular blockers:

Compound NameDescriptionUnique Features
AtracuriumA neuromuscular-blocking agent used in anesthesiaContains multiple stereoisomers; primarily acts via acetylcholine receptor inhibition
CisatracuriumAn isomer of atracurium with improved pharmacokineticsMore potent than atracurium; fewer side effects
PancuroniumA long-acting neuromuscular blockerDifferent mechanism; primarily excreted unchanged via kidneys
RocuroniumA rapid-onset neuromuscular blockerShorter duration; used for rapid sequence intubation

Atracurium Impurity V's specific mixture of diastereomers may influence its chemical behavior and biological activity differently compared to other neuromuscular blockers.

Study on Impurity Profiling

A study focusing on impurity profiling and degradation in atracurium besylate highlighted that the most biologically active isomer is the cis-cis isomer. The study utilized advanced chromatographic techniques to analyze the composition and stability of atracurium formulations under various conditions .

Pharmacokinetic Investigation

Research into the pharmacokinetics of atracurium formulations indicated that impurities like Atracurium Impurity 5 could affect drug efficacy and safety profiles. The study emphasized the need for rigorous quality control measures to monitor impurity levels in pharmaceutical products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atracurium Impurity 5
Reactant of Route 2
Atracurium Impurity 5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。